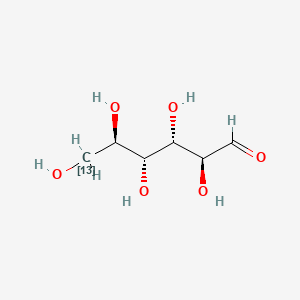
D-Mannose-13C-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannose-13C-5 is a labeled analog of D-Mannose, a naturally occurring monosaccharide. The compound is labeled with the stable isotope carbon-13 at the fifth carbon position, which makes it useful in various scientific research applications. D-Mannose itself is a simple sugar that plays a crucial role in human metabolism, particularly in the glycosylation of specific proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose-13C-5 typically involves the incorporation of carbon-13 into the D-Mannose molecule. This can be achieved through various chemical synthesis methods, including the use of isotopically labeled precursors. One common method involves the use of D-glucose as a starting material, which is then converted to D-Mannose through a series of chemical reactions, including isomerization and epimerization .
Industrial Production Methods
Industrial production of this compound often relies on enzymatic methods due to their efficiency and specificity. Enzymes such as D-mannose isomerase and cellobiose 2-epimerase are used to catalyze the conversion of D-glucose to D-Mannose. These enzymatic processes are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
D-Mannose-13C-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific research applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate. These reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce this compound. These reactions are usually performed under basic conditions.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as D-Mannitol and D-Mannose-6-phosphate. These derivatives are useful in different biochemical and industrial applications .
Scientific Research Applications
D-Mannose-13C-5 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism and glycosylation processes.
Biology: Employed in studies of cell signaling and protein glycosylation.
Medicine: Investigated for its potential in treating urinary tract infections and other metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of D-Mannose-13C-5 involves its role as a monosaccharide in glycosylation processes. It is absorbed but not metabolized by the human body, allowing it to inhibit bacterial adhesion to the urothelium. This anti-adhesive effect is particularly useful in preventing urinary tract infections caused by uropathogenic Escherichia coli .
Comparison with Similar Compounds
Similar Compounds
D-Glucose-13C: Another isotopically labeled sugar used in metabolic studies.
D-Galactose-13C: Used in studies of galactose metabolism and related disorders.
D-Fructose-13C: Employed in research on fructose metabolism and its effects on health .
Uniqueness
D-Mannose-13C-5 is unique due to its specific labeling at the fifth carbon position, which makes it particularly useful for studying the glycosylation of proteins and the metabolism of mannose. Its anti-adhesive properties also make it valuable in medical research for preventing bacterial infections .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(613C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i2+1 |
InChI Key |
GZCGUPFRVQAUEE-LEUDCTHMSA-N |
Isomeric SMILES |
[13CH2]([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















